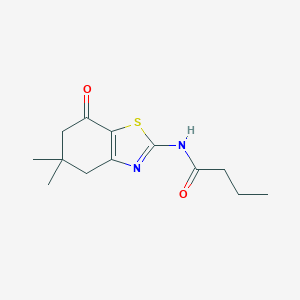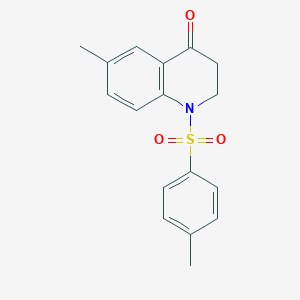
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one is a chemical compound known for its unique structure and properties It belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinolinone core, followed by the introduction of the sulfonyl group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one include:
- 4-HO-6-methyl-3-(1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl)-2H-pyran-2-one
- 1-[(isocyanomethyl)sulfonyl]-4-methyl-benzene
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its potential use in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C17H17NO3S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
6-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C17H17NO3S/c1-12-3-6-14(7-4-12)22(20,21)18-10-9-17(19)15-11-13(2)5-8-16(15)18/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
FLBKUQDKFUXXLP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-6-[(4-benzoylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326460.png)
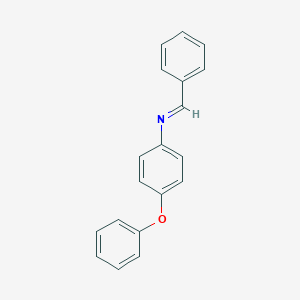


![2-methyl-N-{4'-[(2-methylbenzoyl)amino][1,1'-biphenyl]-4-yl}benzamide](/img/structure/B326464.png)


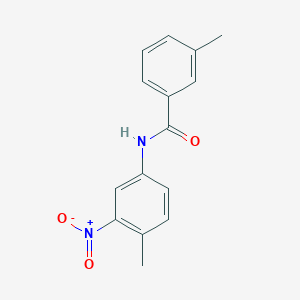
![3-methyl-N-(4-{4-[(3-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B326468.png)

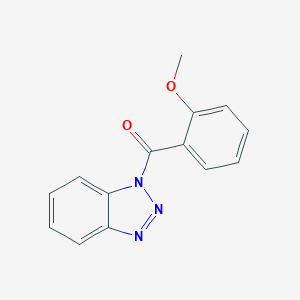
![2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole](/img/structure/B326477.png)
![N-phenyl-N-{2-[(phenylsulfonyl)anilino]ethyl}benzenesulfonamide](/img/structure/B326480.png)
